molecular formula C21H22N2O4S B1673666 KL001 CAS No. 309928-48-1

KL001

Cat. No.: B1673666
CAS No.: 309928-48-1
M. Wt: 398.5 g/mol
InChI Key: OQAFDLPAPSSOHY-UHFFFAOYSA-N
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Description

KL001, also known as N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-methanesulfonamide, is a small molecule that stabilizes cryptochrome proteins (CRY1 and CRY2). These proteins are integral to the regulation of circadian rhythms in both plants and animals. By preventing the ubiquitin-dependent degradation of CRY proteins, this compound effectively lengthens the circadian period .

Scientific Research Applications

KL001 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the regulation of cryptochrome-dependent physiology.

    Biology: Helps in understanding the molecular mechanisms underlying circadian rhythms.

    Medicine: Potential therapeutic applications in the treatment of circadian rhythm disorders and metabolic diseases like diabetes. .

    Industry: While its industrial applications are still being explored, this compound’s role in regulating biological clocks could lead to innovations in agriculture and biotechnology.

Mechanism of Action

Target of Action

KL001, also known as “KL 001” or “N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide”, is a first-in-class cryptochrome (CRY) stabilizer . Cryptochromes are flavoproteins that are sensitive to blue light and are involved in the circadian rhythms of plants and animals . This compound specifically interacts with CRY1 and CRY2 .

Mode of Action

This compound prevents the ubiquitin-dependent degradation of CRY, resulting in the lengthening of the circadian period . This interaction between this compound and CRY proteins is specific, and it leads to changes in the degradation rate of nuclear CRY .

Biochemical Pathways

The activation of CRY1 by this compound inhibits melanogenesis through the CREB-dependent downregulation of MITF . This downregulation of MITF and the phosphorylation of CREB are mediated by the classical cAMP/PKA pathway . In addition, this compound reduces melanocyte dendrite elongation and melanosome transport .

Pharmacokinetics

The pharmacokinetics of this compound have been investigated in the context of neurological pharmaceuticals on the dynamics of circadian phase . .

Result of Action

The activation of CRY1 by this compound results in a reduction of melanin synthesis, as well as a reduction in melanocyte dendrite elongation and melanosome transport . This suggests that this compound has the potential to manage human pigmentary disorders . Moreover, this compound has been shown to reduce excessive and “relapse” alcohol drinking in mice .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other drugs, such as anesthetics, can interact with this compound and influence its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KL001 involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:

    Formation of the Carbazole Derivative: This involves the reaction of carbazole with appropriate reagents to introduce the hydroxypropyl group.

    Furanylmethyl Substitution: The intermediate is then reacted with furanylmethyl chloride under basic conditions to introduce the furanylmethyl group.

    Methanesulfonamide Formation: Finally, the intermediate is treated with methanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely involves optimization of the above steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

KL001 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxypropyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like alkyl halides and bases.

    Oxidation Reactions: May involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different alkyl or aryl groups, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Comparison with Similar Compounds

KL001 is unique in its specific action on cryptochrome proteins. Similar compounds include:

    Longdaysin: A casein kinase I (CKI) inhibitor that affects circadian rhythms by a different mechanism.

    SR8278: A synthetic ligand for the nuclear receptors REV-ERB, which also influences circadian rhythms but through a different pathway.

This compound stands out due to its specificity for CRY proteins, making it a valuable tool for studying and potentially manipulating circadian rhythms .

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-28(25,26)22(15-17-7-6-12-27-17)13-16(24)14-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,16,24H,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAFDLPAPSSOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CO1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309928-48-1
Record name 309928-48-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (0.650 mL, 8.4 mmol) was added dropwise to a cold stirring solution of 1-(9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol (2.7 g, 8.4 mmol) and triethylamine (1.3 mL, 9.2 mmol) in anhydrous methylene chloride (55 mL), which was kept at 0-5° C. with an external ice bath. The solution was stirred at 0° C. for 2 hours and then diluted with methylene chloride and successively washed with 0.25N aqueous hydrochloric acid twice, water, and saturated aqueous sodium chloride. The organics were dried (anhydrous sodium sulfate), filtered, and concentrated in vacuo. The crude residue was purified by silica gel column chromatography (0-10% ethyl acetate in methylene chloride) to give the desired product as a white solid (1.5 g, 45%). 1H NMR (d6-DMSO, 300 MHz) δ 8.09-8.06 (d, 2H, J=8.1 Hz), 7.42-7.37 (m, 5H), 7.18-7.14 (m, 2H), 6.37-6.35 (dd, 1H, J=1.8, 3 Hz), 6.31-6.30 (d, 1H, J=3 Hz), 4.52-4.39 (dd, 2H, J=15.9, 24.6 Hz), 4.39-4.30 (dd, 1H, J=3.3, 14.4 Hz), 4.22-4.10 (m, 1H), 4.20-4.05 (br m, 1H), 3.40-3.33 (m, 1H) 3.26-3.17 (m, 1H), 2.90 (s, 3H). ESI (m/z): 398.9 (M+H). HPLC analysis: (C18, 10-90% acetonitrile in water+0.1% trifluoroacetic acid over 10 min: retention time, % area at 254 nm): 8.6 min, 97.9%.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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